molecular formula C19H30O2 B094690 methyl octadeca-10,13-diynoate CAS No. 18202-24-9

methyl octadeca-10,13-diynoate

Cat. No.: B094690
CAS No.: 18202-24-9
M. Wt: 290.4 g/mol
InChI Key: PCBPPTPURTWNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl octadeca-10,13-diynoate is a chemical compound with the molecular formula C19H30O2 . It is a methyl ester derivative of 10,13-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds (diynoic) within a long carbon chain. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl octadeca-10,13-diynoate can be synthesized through the esterification of 10,13-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of methyl 10,13-octadecadiynoate often involves the use of large-scale esterification reactors where 10,13-octadecadiynoic acid and methanol are combined with an acid catalyst. The reaction mixture is heated and stirred to ensure complete conversion to the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

methyl octadeca-10,13-diynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

methyl octadeca-10,13-diynoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 10,13-octadecadiynoate involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    methyl octadeca-10,13-diynoate: Known for its diynoic structure.

    Methyl 10,12-octadecadienoate: Contains two double bonds instead of triple bonds.

    Methyl 10,13-octadecadienoate: Similar structure but with double bonds.

Uniqueness

This compound is unique due to its two triple bonds, which confer distinct chemical reactivity and potential biological activities compared to similar compounds with double bonds. This structural feature makes it valuable in specific synthetic and research applications.

Properties

CAS No.

18202-24-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-10,13-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3

InChI Key

PCBPPTPURTWNQO-UHFFFAOYSA-N

SMILES

CCCCC#CCC#CCCCCCCCCC(=O)OC

Canonical SMILES

CCCCC#CCC#CCCCCCCCCC(=O)OC

Key on ui other cas no.

18202-24-9

Synonyms

10,13-Octadecadiynoic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.